N-(2-nitro-1-phenylethyl)aniline
Description
Structure
3D Structure
Properties
CAS No. |
21080-09-1 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N-(2-nitro-1-phenylethyl)aniline |
InChI |
InChI=1S/C14H14N2O2/c17-16(18)11-14(12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
InChI Key |
DXNPTDAKAGNRMX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])NC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])NC2=CC=CC=C2 |
Other CAS No. |
21080-09-1 |
Origin of Product |
United States |
Significance and Context Within Nitroamine Chemistry
N-(2-nitro-1-phenylethyl)aniline belongs to the class of organic compounds known as nitroamines, which are characterized by a nitro group (-NO₂) bonded to the nitrogen atom of an amine. wikipedia.org This functional group imparts a distinct reactivity to the molecule, making it a versatile building block in organic synthesis. The chemistry of nitroamines is rich and varied, with applications ranging from the synthesis of energetic materials to the development of pharmaceuticals.
In the context of contemporary research, the significance of this compound and its analogs lies in their utility as intermediates for the synthesis of more complex molecular architectures. For instance, a structurally similar compound, N-(2-nitro-1-phenylbutyl)aniline, is synthesized through a one-pot multicomponent nitro-Mannich reaction. This synthetic route is notable for its efficiency and atom economy, highlighting a modern approach to chemical synthesis that minimizes waste. The nitro group in such compounds can be readily transformed into other functional groups; for example, its reduction can yield an amine group, opening pathways to a diverse array of derivatives.
The exploration of nitroamines like this compound is driven by the potential for discovering new chemical transformations and accessing novel molecular scaffolds. The interplay between the nitroamine functionality and the adjacent aromatic rings provides a platform for investigating intramolecular interactions and their influence on chemical reactivity and physical properties.
Overview of Key Structural Motifs and Their Research Implications
Direct Synthesis Approaches to the this compound Core
Direct methods for constructing the this compound framework often prioritize efficiency and atom economy, enabling the straightforward assembly of the target molecule from simple precursors.
Multicomponent Nitro-Mannich Reactions under Varied Conditions
The nitro-Mannich reaction, also known as the aza-Henry reaction, is a powerful carbon-carbon bond-forming reaction that involves the nucleophilic addition of a nitroalkane to an imine. wikipedia.org A particularly efficient approach is the one-pot, three-component reaction of an aldehyde, an amine, and a nitroalkane. nih.govresearchgate.net This method allows for the synthesis of β-nitroamines, such as this compound, in a single step from readily available starting materials. nih.gov
The reaction is typically initiated by the condensation of an aldehyde (e.g., benzaldehyde) and an amine (e.g., aniline) to form an in-situ generated imine. nih.gov A catalyst, often a Lewis acid, facilitates this step and the subsequent nucleophilic addition of the nitroalkane (e.g., nitromethane). nih.gov A variety of catalysts have been explored to promote this transformation, with a focus on developing environmentally friendly and reusable options. One notable example is the use of Amberlyst A-21 supported CuI as a heterogeneous catalyst, which allows the reaction to proceed under solvent-free conditions with good to excellent yields and allows for catalyst recovery and reuse. nih.govresearchgate.net
The optimization of reaction conditions, including catalyst loading, temperature, and the molar ratio of reactants, is crucial for maximizing the yield of the desired β-nitroamine product. nih.gov For instance, using an excess of the nitroalkane can enhance the rate of deprotonation, a key step in the reaction mechanism. researchgate.net
Table 1: Multicomponent Nitro-Mannich Reaction for the Synthesis of this compound and Derivatives nih.govresearchgate.net
| Aldehyde | Amine | Nitroalkane | Catalyst | Conditions | Product | Yield |
| Benzaldehyde (B42025) | Aniline | Nitromethane (B149229) | CuI-Amberlyst A-21 | Solvent-free, rt | This compound | Good |
| Substituted Benzaldehydes | Various Amines | Nitroalkanes | CuI-Amberlyst A-21 | Solvent-free | Various β-nitroamines | Good to Excellent |
Aniline-Amine Coupling Reactions
While the nitro-Mannich reaction provides a direct route, other coupling strategies can also be employed to synthesize the this compound core and its derivatives. These methods often involve the formation of a carbon-nitrogen bond between a pre-functionalized aniline derivative and a suitable phenylethylamine precursor. For instance, the reaction of a nitro-substituted aniline with a phenylethylamine derivative can lead to the desired product. The specific nature of the coupling reaction can vary, potentially involving nucleophilic aromatic substitution or other cross-coupling methodologies. The synthesis of N-benzyl aniline derivatives has been achieved by reacting nitrobenzene (B124822) with benzyl (B1604629) alcohol in the presence of a gold-iron oxide nanocatalyst. rsc.org This type of reductive amination pathway offers an alternative to the direct coupling of an aniline and a pre-formed amine.
Advanced Stereoselective and Enantioselective Synthesis
The development of stereoselective methods for the synthesis of this compound derivatives is of great interest, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.
Catalytic Asymmetric Aza-Henry Reactions leading to this compound Derivatives
The catalytic asymmetric aza-Henry reaction has emerged as a key strategy for the enantioselective synthesis of β-nitroamines. nih.govfrontiersin.org This reaction utilizes a chiral catalyst to control the stereochemical outcome of the addition of a nitroalkane to an imine. A variety of chiral catalysts, including metal complexes and organocatalysts, have been successfully employed. uwindsor.ca
For example, chiral copper(II) bis(oxazoline) complexes have been shown to be effective catalysts for the enantioselective nitro-Mannich reaction, affording β-nitroamines with high enantioselectivities. uwindsor.ca Organocatalysts, such as bifunctional thioureas and quaternary ammonium (B1175870) salts derived from amino acids, have also been developed to promote the asymmetric aza-Henry reaction, offering a metal-free alternative. nih.govfrontiersin.orguwindsor.ca These catalysts often operate through a mechanism involving hydrogen bonding to activate the imine and the nitroalkane, thereby directing the stereochemical course of the reaction. Recent advancements have focused on the use of amino acid-derived quaternary ammonium salts for the asymmetric aza-Henry reaction of nitromethane to N-Boc trifluoromethyl ketimines, yielding α-trifluoromethyl β-nitroamines in good to excellent yields and with moderate to good enantioselectivities. nih.govfrontiersin.org
Table 2: Catalytic Asymmetric Aza-Henry Reactions for Chiral β-Nitroamine Synthesis nih.govfrontiersin.orguwindsor.ca
| Imine Substrate | Nitroalkane | Chiral Catalyst | Enantiomeric Excess (ee) |
| N-Boc and N-phosphanoyl imines | Various nitroalkanes | Chiral Copper(II) bis(oxazoline) | High |
| N-Boc trifluoromethyl ketimines | Nitromethane | Amino acid-derived quaternary ammonium salts | Moderate to Good |
Chiral Catalyst-Mediated Reductive Aminations for N-[(2R)-2-Amino-2-phenylethyl]aniline Analogs
While the aza-Henry reaction directly provides β-nitroamines, the synthesis of the corresponding 1,2-diamines, such as N-[(2R)-2-Amino-2-phenylethyl]aniline analogs, requires a subsequent reduction of the nitro group. An alternative and more direct approach to these chiral diamines is through chiral catalyst-mediated reductive amination. This strategy involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent and a chiral catalyst. The catalyst controls the stereoselectivity of the reduction of the in situ-formed imine or enamine intermediate, leading to the formation of a specific enantiomer of the amine product. While specific examples for the direct synthesis of N-[(2R)-2-amino-2-phenylethyl]aniline via this method are not extensively detailed in the provided context, the principles of asymmetric reductive amination are well-established in organic synthesis.
Synthesis of Diverse this compound Derivatives and Analogs
The core this compound structure can be readily modified to generate a diverse library of derivatives and analogs. These modifications can be introduced by varying the starting materials in the synthetic sequence or by post-synthetic functionalization of the parent compound.
For instance, in the multicomponent nitro-Mannich reaction, a wide range of substituted benzaldehydes, anilines, and nitroalkanes can be employed to introduce various functional groups onto the phenyl and aniline rings, as well as the ethyl chain. nih.govresearchgate.net This flexibility allows for the systematic exploration of structure-activity relationships in medicinal chemistry and materials science.
Furthermore, the nitro group itself is a versatile functional handle that can be transformed into other functionalities. Reduction of the nitro group provides access to the corresponding 1,2-diamines, which are valuable building blocks in their own right. The nitro group can also be converted into a carbonyl group via the Nef reaction. nih.gov
The synthesis of various N-(2-phenylethyl)nitroaniline derivatives has been reported, showcasing the impact of different functional groups on the molecular conformation and intermolecular interactions. nih.govnih.govresearchgate.net Examples include 2,4-dinitro-N-(2-phenylethyl)aniline, 4,6-dinitro-N,N'-bis(2-phenylethyl)benzene-1,3-diamine, 2-cyano-4-nitro-N-(2-phenylethyl)aniline, and 4-methylsulfonyl-2-nitro-N-(2-phenylethyl)aniline. nih.gov These studies demonstrate that even modest changes in the substitution pattern can lead to significant differences in the solid-state structures of these compounds. nih.gov
Strategies for Aromatic Ring Substitutions (e.g., nitro, methyl, bromo, cyano, methylsulfonyl)
The modification of the aromatic rings within the this compound scaffold is primarily achieved through electrophilic and nucleophilic aromatic substitution reactions. The strategy employed often depends on the desired substituent and its position on either the aniline or the phenylethyl portion of the molecule.
The amino group of aniline is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution. chemistrysteps.comyoutube.com However, its high reactivity can lead to challenges such as over-reaction (poly-substitution) and oxidative side reactions, particularly under the harsh acidic conditions required for nitration. chempanda.comlibretexts.org Direct nitration of unprotected aniline, for instance, can yield a mixture of products and significant amounts of tarry decomposition materials. youtube.comlibretexts.org Furthermore, under strong acidic conditions, the amino group is protonated to form the anilinium ion, which is a meta-director, complicating the product profile. chempanda.com
To overcome these limitations, several strategies are employed:
Protecting Groups: A common technique involves the acetylation of the amine functionality to form an acetanilide. libretexts.orgstackexchange.com This modification tempers the activating effect of the amino group and sterically hinders the ortho positions, favoring the formation of the para-substituted product. The acetyl group can be subsequently removed via hydrolysis to restore the amine. libretexts.org
Nucleophilic Aromatic Substitution (SNAr): A highly effective and widely used method involves the reaction of a substituted halo-nitroaromatic compound with an amine. For example, N-substituted-2-nitroanilines can be synthesized in good to excellent yields by reacting 2-chloronitrobenzene with the appropriate amine. researchgate.net This approach is particularly useful for introducing a variety of substituents onto the aniline ring, as the starting halo-nitroaromatic compounds are often commercially available or readily synthesized. The synthesis of precursors for nitric oxide (NO) release agents often utilizes this method, reacting phenethylamines with activated fluoronitrobenzene derivatives. nih.gov
The following table summarizes various substitution strategies for structurally related nitroaniline compounds.
| Target Compound Class | Reagents | Substituent Introduced | Key Strategy | Reference |
| Substituted o-nitroanilines | Substituted aniline, Nitrite (B80452), Oxidizing agent | Nitro (-NO₂) | Nitration of a pre-substituted aniline in a non-acidic medium. | google.com |
| N-Substituted-2-nitroanilines | 2-Chloronitrobenzene, Substituted amines/anilines, DBU | Various N-substituents | Nucleophilic aromatic substitution on a halo-nitroaromatic core. | researchgate.net |
| 5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline | --- | Bromo (-Br) | Electrophilic substitution (bromination) on the activated aniline ring. | |
| p-Nitroaniline | Aniline, Acetic anhydride, HNO₃/H₂SO₄, H₃O⁺ | Nitro (-NO₂) | Electrophilic nitration with amine protection/deprotection. | libretexts.org |
| N-(4-Methylsulfonyl-2-nitrophenyl)-L-phenylalanine | L-phenylalanine, 4-Methylsulfonyl-2-nitrofluorobenzene | Methylsulfonyl (-SO₂CH₃) | Nucleophilic aromatic substitution. | nih.gov |
| 2-Cyano-4-nitro-N-(2-phenylethyl)aniline | 2-Phenylethylamine, 2-Cyano-4-nitrofluorobenzene | Cyano (-CN) | Nucleophilic aromatic substitution. | nih.govscispace.com |
| 2-Nitro-5-(phenylthio)-anilines | 5-Chloro-2-nitroaniline, Thiophenol, Ammonia | Phenylthio (-SPh) | Nucleophilic aromatic substitution in an autoclave. | google.com |
This table is interactive. Click on the headers to sort the data.
Incorporation of this compound Scaffolds into Larger Molecular Systems
The this compound framework serves as a valuable building block for the construction of larger, multifunctional molecules. Its inherent chemical features—the nucleophilic secondary amine, the reactive aromatic rings, and the nitro group which can be reduced to an amine—provide multiple points for further chemical elaboration.
A notable application of this scaffold is in the development of precursors for slow-release nitric oxide (NO) agents. nih.govresearchgate.net By incorporating specific substituents, such as additional nitro groups or methylsulfonyl groups, researchers have synthesized a series of N-(2-phenylethyl)nitroaniline derivatives. nih.govnih.gov These molecules are designed so that the secondary amine can be nitrosated to form an N-nitrosamine, which can then release NO in a controlled manner.
One example of building a larger, symmetrical molecule is the synthesis of 4,6-Dinitro-N,N'-bis(2-phenylethyl)benzene-1,3-diamine. nih.gov This compound features a central diamino-dinitrobenzene ring functionalized with two separate 2-phenylethyl moieties. Its synthesis demonstrates how the core amine (in this case, phenylethylamine) can be reacted with a poly-functionalized aromatic system to create more complex structures.
| Resulting Larger System | Core Scaffold/Precursors | Synthetic Goal/Application | Key Features | Reference |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline | 3,4-Dimethoxyphenethylamine, 2,4-Dinitrofluorobenzene | Precursor for NO-releasing materials | Dinitro-substituted aniline ring. | nih.gov |
| N-(4-Methylsulfonyl-2-nitrophenyl)-L-phenylalanine | L-phenylalanine, 4-Methylsulfonyl-2-nitrofluorobenzene | Precursor for NO-releasing materials | Incorporation of an amino acid and a methylsulfonyl group. | nih.gov |
| 4,6-Dinitro-N,N'-bis(2-phenylethyl)benzene-1,3-diamine | 2-Phenylethylamine, 1,5-Dichloro-2,4-dinitrobenzene (plausible) | Dimeric structural analogue for NO-release studies | Symmetrical molecule with two phenylethylamine units attached to a central ring. | nih.gov |
This table is interactive. Click on the headers to sort the data.
Elucidation of Reaction Mechanisms and Chemical Reactivity of N 2 Nitro 1 Phenylethyl Aniline
Mechanistic Pathways in Nitro-Mannich Type Reactions
The reaction proceeds through a series of steps, often catalyzed by a Lewis acid such as copper(I) iodide (CuI). nih.gov A proposed mechanistic pathway involves two key stages: nih.gov
Imine Formation: The reaction initiates with the condensation of the aldehyde (benzaldehyde) and the amine (aniline). The Lewis acid catalyst facilitates the nucleophilic addition of the amine to the aldehyde's carbonyl group, forming a hemiaminal intermediate. Subsequent dehydration of the hemiaminal, also promoted by the Lewis acid, yields the corresponding electrophilic imine (N-benzylideneaniline) in situ. nih.gov
Nucleophilic Addition: The nitroalkane (nitroethane), being a relatively acidic carbon acid, is deprotonated to form a nucleophilic nitronate anion. wikipedia.orgorganic-chemistry.org This nitronate species then attacks the electrophilic carbon of the imine, resulting in the formation of the final β-nitroamine product, N-(2-nitro-1-phenylethyl)aniline. nih.govwikipedia.org
This one-pot synthesis is efficient and exemplifies the utility of nitro-Mannich reactions in constructing complex molecules from simple precursors. researchgate.net
Transformations Involving the Nitro Functional Group
The nitro group in this compound is a versatile functional handle that can be converted into other important chemical groups, significantly expanding its synthetic utility.
Reduction to Amino Derivatives (e.g., 1,2-diamines)
The nitro group is readily reducible to a primary amine. This transformation is a cornerstone of organic synthesis. For β-nitroamines like this compound, this reduction is particularly valuable as it provides access to 1,2-diamine structures, which are important scaffolds in medicinal chemistry and ligand design. wikipedia.org
The reduction can be achieved using various reagents and conditions.
Catalytic Hydrogenation: This is a common method involving hydrogen gas and a metal catalyst like Palladium, Platinum, or Nickel.
Metal/Acid Systems: A variety of metals in the presence of acid are effective for this reduction, including tin (Sn), iron (Fe), or zinc (Zn) with hydrochloric acid (HCl).
Other Reagents: More specialized reagents like samarium iodide (SmI₂) have also been shown to be effective in reducing the nitro group of β-nitroamines to afford the corresponding 1,2-diamines. wikipedia.org
The resulting compound, N¹-phenyl-1-phenylethane-1,2-diamine, contains two amine groups on adjacent carbons.
Conversions to Carbonyl and Carboxylic Acid Equivalents (Nef Reaction)
The Nef reaction is a classic transformation that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone. organic-chemistry.orgwikipedia.org This reaction allows the nitro group to serve as a masked carbonyl group. For this compound, which is a secondary nitroalkane, the Nef reaction would yield a β-amino ketone.
The standard mechanism of the Nef reaction proceeds as follows: wikipedia.orgalfa-chemistry.com
Nitronate Salt Formation: The nitroalkane is first deprotonated at the α-carbon using a base to form a nitronate salt. wikipedia.org
Acid Hydrolysis: The nitronate salt is then treated with strong aqueous acid (pH < 1). organic-chemistry.orgalfa-chemistry.com Protonation of the nitronate forms a nitronic acid, which is further protonated and then attacked by water. A series of steps involving the elimination of nitroxyl (B88944) (HNO), which decomposes to nitrous oxide (N₂O), leads to the final carbonyl compound. wikipedia.org
Various methodologies have been developed for the Nef reaction, including oxidative methods using reagents like ozone or potassium permanganate, and reductive methods. organic-chemistry.orgwikipedia.org If a primary nitro compound is treated directly with sulfuric acid without prior deprotonation, a carboxylic acid can be formed. alfa-chemistry.com The conversion of the nitro group in β-nitroamines to a carbonyl functionality is a key strategy for producing β-aminocarbonyl compounds. wikipedia.orgworktribe.com
Reactivity and Functionalization of the Aniline (B41778) Moiety
The aniline portion of this compound possesses its own distinct reactivity, centered on the amino group and the attached aromatic ring.
The amino group (-NH-) is a potent activating group in electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions of the aniline ring. chemistrysteps.com This is due to the ability of the nitrogen's lone pair to donate electron density into the ring, stabilizing the carbocation intermediate (arenium ion). However, this reactivity is highly pH-dependent. In strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₂⁺-). This group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. chemistrysteps.com Therefore, reactions like nitration or halogenation on the aniline ring must be carefully controlled. For instance, direct nitration of aniline with a mixture of nitric and sulfuric acid often leads to meta-substituted products and oxidation byproducts. chemistrysteps.com
The nitrogen atom itself is nucleophilic and can react with various electrophiles. chemistrysteps.com Acylation with acid chlorides or anhydrides is a common reaction, often used to protect the amino group. Alkylation can also occur, though it can be difficult to control and may lead to polyalkylation.
The aromatic ring can also participate in other reactions, such as formylation via the Vilsmeyer-Haack reaction or coupling with arenediazonium salts to form colorful azo compounds. chemistrysteps.com Friedel-Crafts reactions are generally unsuccessful with aniline because the Lewis acid catalyst complexes with the basic amino group, deactivating the ring. chemistrysteps.com
Intramolecular Cyclizations and Rearrangements
The structure of this compound contains the necessary components for potential intramolecular cyclization reactions to form heterocyclic systems, most notably indole (B1671886) derivatives. While specific studies detailing the cyclization of this compound itself are not prevalent, related transformations provide insight into plausible pathways.
One potential, though not explicitly documented, route could involve the formation of an indole ring. The synthesis of indoles often involves the cyclization of appropriately substituted anilines. For example, methods exist for synthesizing N-substituted indoles via intramolecular cyclization, sometimes mediated by reagents like phenyliodine bis(trifluoroacetate) (PIFA), which is proposed to proceed through a nitrenium ion intermediate. organic-chemistry.org
Another relevant area of research involves the reactions of indoles with nitroalkenes. These reactions can proceed via nitronate intermediates to form spirocyclic compounds, which can then be rearranged. nih.gov While this is the reverse of the formation of this compound, it highlights the chemical link between nitroalkanes and indole structures. For instance, 3-(2-nitroethyl)-1H-indoles can be activated with reagents like POCl₃ and converted into other indole derivatives. nih.gov This suggests that the nitroethylaniline structure could potentially be manipulated to undergo cyclization onto the aniline ring, possibly after transformation of the nitro group into a more suitable functionality for cyclization.
The formation of an indole ring from this compound would likely require a multi-step sequence, for example, reduction of the nitro group followed by a cyclization strategy like the Bischler–Möhlau indole synthesis, or a palladium-catalyzed cyclization. The direct cyclization via a nitrone intermediate, as specified in the query, remains a hypothetical pathway for this specific substrate based on current literature.
Table of Reactions
| Reaction Type | Section | Description | Reactants/Reagents | Product Type |
| Nitro-Mannich Reaction | 3.1 | C-C bond formation via addition of a nitroalkane to an imine. | Benzaldehyde (B42025), Aniline, Nitroethane, Lewis Acid (e.g., CuI) | β-Nitroamine |
| Nitro Group Reduction | 3.2.1 | Conversion of the nitro group to a primary amine. | H₂/Pd, Sn/HCl, Fe/HCl, Zn/HCl, SmI₂ | 1,2-Diamine |
| Nef Reaction | 3.2.2 | Conversion of a secondary nitro group to a ketone. | 1. Base; 2. Strong Acid (H₂SO₄) | β-Amino ketone |
| Electrophilic Aromatic Sub. | 3.3 | Substitution on the activated aniline ring (e.g., halogenation). | Halogen, Lewis Acid (controlled conditions) | Aryl-substituted derivative |
| N-Acylation | 3.3 | Protection or functionalization of the amine nitrogen. | Acyl chloride, Anhydride | N-acyl derivative |
| Intramolecular Cyclization | 3.4 | Potential formation of heterocyclic structures like indoles. | Requires specific conditions and/or prior functionalization | Indole derivative (hypothetical) |
Advanced Structural Characterization and Conformational Analysis of N 2 Nitro 1 Phenylethyl Aniline Systems
Spectroscopic Techniques for Molecular Architecture Elucidation (e.g., Advanced NMR, Mass Spectrometry)
Spectroscopic methods are fundamental tools for confirming the molecular structure and connectivity of N-(2-nitro-1-phenylethyl)aniline derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful in this regard.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is instrumental in characterizing these compounds in solution. For instance, the ¹H NMR spectrum of N-(4-Methylsulfonyl-2-nitrophenyl)-l-phenylalanine in DMSO-d₆ shows distinct signals corresponding to its complex structure, including doublets for aromatic protons and a quartet for the chiral methine proton. nih.gov NMR is also crucial for identifying the presence of multiple stereoisomers, as seen in N-(2-nitro-1-phenylbutyl)aniline, where ¹H NMR analysis reveals the existence of two pairs of diastereomers through unique splitting patterns.
Mass Spectrometry (MS) serves to confirm the molecular weight and elemental composition of these molecules. Electrospray Ionization Mass Spectrometry (ESI-MS) has been used to verify the mass of derivatives like N-(4-Methylsulfonyl-2-nitrophenyl)-l-phenylalanine, where the calculated mass for the deprotonated molecule [M - H]⁻ was found to be in close agreement with the experimentally observed value. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is another common technique used to determine the molecular weight of various N-(1-phenylethyl)aniline derivatives. rsc.org
Detailed spectroscopic data for a representative derivative are presented below:
| Spectroscopic Data for N-(4-Methylsulfonyl-2-nitrophenyl)-l-phenylalanine | |
| Technique | Observed Data |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 8.58 (d, 1H), 8.50 (d, 1H), 7.92 (dd, 1H), 7.27–7.15 (overlapping peaks, 6H), 4.94 (q, 1H), 3.24 (d, 2H), 3.20 (s, 3H) nih.gov |
| ¹³C NMR (300 MHz, DMSO-d₆) | δ 172.25, 146.61, 136.40, 134.13, 130.82, 129.84, 128.83, 127.75, 127.40, 127.35, 116.67, 56.33, 44.09, 37.04 nih.gov |
| ESI-MS (m/z) | Calculated for [M − H]⁻: 363.38, Found: 363.03 nih.gov |
X-ray Crystallographic Studies of N-(2-phenylethyl)nitroaniline Derivatives
X-ray crystallography provides definitive, high-resolution data on the solid-state structure of N-(2-phenylethyl)nitroaniline derivatives, offering a precise map of atomic positions. These studies have revealed that even modest changes to the functional groups on the aniline (B41778) or phenyl rings can lead to significant variations in molecular conformation and crystal packing. nih.govnih.govnih.gov For example, the crystal structures of 2,4-Dinitro-N-(2-phenylethyl)aniline and N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline show substantial differences in their conformations despite their chemical similarity. nih.govnih.gov
Analysis of Crystal Packing and Intermolecular Interactions (e.g., N-H...O Hydrogen Bonding, π-π Stacking)
The solid-state arrangement of these molecules is heavily influenced by a network of non-covalent interactions.
Hydrogen Bonding: A recurrent feature in many N-(2-phenylethyl)nitroaniline derivatives is an intramolecular N-H···O hydrogen bond between the amine hydrogen and an oxygen atom of an adjacent nitro group. nih.govnih.gov Intermolecular hydrogen bonds are also crucial in dictating the crystal packing. In the structure of 2,4-Dinitro-N-(2-phenylethyl)aniline, molecules form dimers through intermolecular N-H···O hydrogen bonds, where each amine hydrogen engages in a three-center interaction with two nitro oxygen atoms of a neighboring molecule. nih.govscispace.com Similarly, N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline molecules are linked into dimers by weak intermolecular N-H···O hydrogen bonds. nih.govnih.gov In contrast, derivatives like 2-Cyano-4-nitro-N-(2-phenylethyl)aniline form dimers via N-H···N hydrogen bonds involving the cyano group. nih.govscispace.com
π-π Stacking: The presence and nature of π-π stacking interactions are highly variable. In some derivatives, the packing arrangement actively precludes significant π-π interactions. For instance, in N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline, the arene rings of adjacent molecules are not parallel, and π-π interactions are not favored. nih.govnih.gov Likewise, the crystal packing of N-(4-Methylsulfonyl-2-nitrophenyl)-l-phenylalanine features a zigzag arrangement of arene rings without apparent π-π interactions. nih.govnih.gov However, in other cases, such as in a derivative of 4,6-Dinitro-N,N'-bis(2-phenylethyl)benzene-1,3-diamine, the packing results in separations of approximately 3.4 Å between parallel phenyl and aminobenzene rings. nih.gov
| Interaction Type | Example Compound | Description |
| Intramolecular N-H···O | 2,4-Dinitro-N-(2-phenylethyl)aniline nih.govscispace.com | Occurs between the amine hydrogen and the ortho-nitro group. |
| Intermolecular N-H···O | N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline nih.govnih.gov | Links molecules into dimers across centers of inversion. |
| Intermolecular N-H···N | 2-Cyano-4-nitro-N-(2-phenylethyl)aniline nih.govscispace.com | The amine hydrogen bonds to the nitrogen of a cyano group on a neighboring molecule. |
| π-π Interactions | 4,6-Dinitro-N,N'-bis(2-phenylethyl)benzene-1,3-diamine nih.gov | Packing leads to separations of ~3.4 Å between parallel rings. |
| No significant π-π | N-(4-Methylsulfonyl-2-nitrophenyl)-l-phenylalanine nih.govnih.gov | A zigzag packing pattern is observed, devoid of π-π interactions. |
Conformational Preferences and Dihedral Angle Analysis (e.g., Anti vs. Gauche Conformations)
In 2,4-Dinitro-N-(2-phenylethyl)aniline, an anti conformation about the ethyl C-C bond results in the phenyl and aniline rings being nearly parallel, with a dihedral angle of about 2°. nih.govnih.gov Conversely, in N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline, an anti conformation about the phenylethyl-to-aniline C-N bond leads to a nearly perpendicular arrangement of the two rings, with a dihedral angle of approximately 106°. nih.govnih.gov
A striking example of conformational diversity within a single molecule is found in 4,6-Dinitro-N,N'-bis(2-phenylethyl)benzene-1,3-diamine. This compound features two phenylethyl substituents, one adopting an anti conformation and the other a gauche conformation, which results in the two pendant phenyl rings being non-parallel. nih.govscispace.com These conformational differences are dictated by the torsion angles around the C-N and C-C bonds of the ethylamine (B1201723) bridge. nih.gov
| Compound | Conformation | Dihedral Angle Between Rings | Key Torsion Angles (°) |
| 2,4-Dinitro-N-(2-phenylethyl)aniline | anti nih.gov | ~2° nih.gov | N/A |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline | anti (about C-N bond) nih.govnih.gov | ~106° nih.gov | N/A |
| N-(4-Methylsulfonyl-2-nitrophenyl)-l-phenylalanine | N/A | ~60° nih.govnih.gov | C1—N1—C8—C10: 149.3(2); N1—C8—C10—C11: -178.12(18) nih.gov |
| 4,6-Dinitro-N,N'-bis(2-phenylethyl)benzene-1,3-diamine | One anti, one gauche nih.govscispace.com | Pendant phenyl rings are not parallel nih.govscispace.com | N/A |
Chirality and Stereochemical Assignments in Derivatives
When the core structure is appropriately substituted, this compound derivatives can be chiral. The introduction of a substituent at the C1 position of the ethyl chain, for example, creates a stereocenter.
In the case of N-(4-Methylsulfonyl-2-nitrophenyl)-l-phenylalanine, the chirality originates from the L-phenylalanine starting material. nih.govnih.gov X-ray crystallography is a definitive method for determining the absolute configuration of such chiral molecules in the solid state. For this specific compound, the L-enantiomer was confirmed by the refinement of the Flack parameter during the crystallographic analysis. nih.govnih.gov The synthesis of compounds like N-(2-nitro-1-phenylbutyl)aniline via methods such as the nitro-Mannich reaction can result in the formation of diastereomers, which can be identified by NMR spectroscopy. Resolving the absolute configuration of these diastereomers often requires their separation and analysis by X-ray crystallography.
Theoretical and Computational Chemistry Investigations of N 2 Nitro 1 Phenylethyl Aniline
Quantum Mechanical (QM) and Molecular Mechanics (MM) Approaches in Structural Analysis
Quantum mechanics (QM) and molecular mechanics (MM) are powerful computational tools for analyzing the structure of molecules like N-(2-nitro-1-phenylethyl)aniline. QM methods, such as Density Functional Theory (DFT), are rooted in the fundamental principles of quantum physics and provide a highly accurate description of the electronic structure and geometry of the molecule. For instance, DFT calculations can be employed to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles with high precision.
MM methods, on the other hand, utilize a classical mechanics framework, treating atoms as spheres and bonds as springs. While less computationally intensive than QM, MM is particularly useful for exploring the conformational landscape of large molecules and for molecular dynamics simulations. In the context of this compound, MM can be used to identify low-energy conformations and to study the molecule's dynamic behavior.
A hybrid approach, known as QM/MM, combines the accuracy of QM for a specific region of the molecule (e.g., the reactive center) with the efficiency of MM for the remainder of the structure. This is particularly advantageous for studying enzymatic reactions or the behavior of the molecule in a solvent.
Electronic Structure Calculations (e.g., HOMO-LUMO Gap, Charge Distribution, Dipole Moments)
Electronic structure calculations are crucial for understanding the reactivity and properties of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability; a smaller gap generally suggests higher reactivity. nih.gov For nitro-substituted anilines, the HOMO and LUMO energy levels are influenced by the position of the nitro group. researchgate.netresearchgate.net The presence of an electron-donating group, like an amino group, and an electron-withdrawing group, like a nitro group, can decrease the HOMO-LUMO gap. nih.gov
Charge distribution analysis reveals how electrons are distributed across the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species.
Table 1: Illustrative Calculated Electronic Properties of Substituted Anilines
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Aniline (B41778) | -5.77 | -0.25 | 5.52 | 1.53 |
| Nitrobenzene (B124822) | -7.52 | -2.68 | 4.84 | 4.22 |
| p-Nitroaniline | -6.68 | -3.45 | 3.23 | 6.87 |
Note: The data in this table is based on computational studies of related compounds and serves for illustrative purposes.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to model the reaction mechanisms involving this compound. For example, the synthesis of this compound can occur via a nitro-Mannich reaction. DFT calculations can be used to map out the entire reaction pathway, identifying the reactants, products, intermediates, and, crucially, the transition states.
The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By calculating the structure and energy of the transition state, chemists can determine the activation energy, which is a key factor in predicting the reaction rate. Computational studies can also shed light on the stereoselectivity of a reaction, explaining why one stereoisomer is formed in preference to another.
For instance, in the context of cycloaddition reactions involving related nitro compounds, computational studies have been used to determine the regioselectivity and to explore the possibility of zwitterionic intermediates. mdpi.commdpi.com
Conformational Analysis and Energy Landscapes through Computational Methods
This compound is a flexible molecule with several rotatable bonds, leading to a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and to understand the energy barriers between them.
Computational methods, such as systematic or stochastic conformational searches, can be used to explore the potential energy surface of the molecule. The results of these searches are often visualized as an energy landscape, where the low-energy regions correspond to stable conformations. Studies on similar molecules, like 2,4-dinitro-N-(2-phenylethyl)aniline, have shown that the conformation around the ethyl C-C bond can be either anti or gauche, leading to different spatial arrangements of the phenyl and aniline rings. nih.govscispace.com The presence of intramolecular hydrogen bonds, for example between the amine hydrogen and an oxygen of the nitro group, can significantly influence the preferred conformation. researchgate.net
Prediction of Spectroscopic Properties from First Principles
Computational chemistry allows for the prediction of various spectroscopic properties from first principles, meaning from the fundamental laws of quantum mechanics without empirical parameters. This can be invaluable for identifying and characterizing this compound.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated IR spectrum can then be compared with an experimental spectrum to confirm the structure of the compound. The vibrational assignments can be performed based on the potential energy distribution (PED) of the vibrational modes. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts can aid in the assignment of experimental NMR spectra.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of a molecule. This method calculates the energies of electronic transitions, which correspond to the absorption of light in the ultraviolet and visible regions. For molecules with charge-transfer characteristics, like p-nitroaniline, the solvent can have a significant effect on the absorption spectrum, and computational models can account for these solvent effects. chemrxiv.org
N 2 Nitro 1 Phenylethyl Aniline As a Key Synthetic Intermediate in Complex Molecule Synthesis
Role in the Synthesis of Biologically Relevant N-Heterocycles (e.g., Indoles, Imidazoles)
The structural framework of N-(2-nitro-1-phenylethyl)aniline provides a valuable starting point for the synthesis of various nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many biologically active molecules.
Indoles: While direct synthesis of indoles from this compound is not extensively documented in the provided research, the synthesis of 2-phenylindoles from related anilines and phenylacetylenes highlights a relevant synthetic strategy. nih.gov For instance, the palladium-catalyzed heteroannulation of 2-haloanilines with phenylacetylene (B144264) offers a convenient one-pot reaction to produce 2-phenylindoles. nih.gov This method underscores the potential for appropriately substituted aniline (B41778) derivatives to serve as precursors to the indole (B1671886) core. nih.govorganic-chemistry.orgresearchgate.netijnrd.orgsci-hub.se The general approach involves the formation of a carbon-carbon bond followed by an intramolecular cyclization. organic-chemistry.org
Imidazoles: The synthesis of 1-(2-alkyl-2-phenylethyl)-1H-imidazoles has been accomplished starting from phenylacetonitriles. nih.gov This multi-step synthesis involves alkylation, esterification, reduction to a β-phenylalcohol, and subsequent mesylation and reaction with imidazole (B134444) to yield the target compounds. nih.gov These imidazole derivatives have demonstrated in vitro activity against various fungi and gram-positive bacteria. nih.gov Furthermore, 2-nitroimidazoles are recognized as important pharmacophores in antiparasitic drugs. mdpi.comnih.gov The synthesis of a 2-nitro-1-vinyl-1H-imidazole has been reported, which shows significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com The development of optically active imidazole derivatives, often starting from chiral amines like 1-phenylethylamine (B125046), is also an active area of research for creating novel chiral ligands and catalysts. uzh.chmdpi.com
Development of Chiral Building Blocks for Asymmetric Synthesis
The presence of a stereocenter at the C1 position of the ethyl chain makes this compound and its analogs valuable precursors for chiral building blocks in asymmetric synthesis. The synthesis of a related compound, N-(2-nitro-1-phenylbutyl)aniline, has been achieved through a one-pot multicomponent nitro-Mannich reaction. The ¹H NMR analysis of this compound revealed the presence of two pairs of diastereomers, demonstrating the stereochemical complexity that can be generated and potentially controlled in such reactions.
The use of chiral amines like 1-phenylethylamine in the synthesis of optically active imidazole N-oxides further illustrates the importance of such chiral synthons. mdpi.com These enantiomerically pure compounds can serve as precursors to novel chiral ligands for asymmetric catalysis. mdpi.com The development of synthetic routes to enantiomerically pure derivatives of this compound is crucial for their application in the synthesis of single-enantiomer drugs and other chiral molecules.
Precursor for Advanced Functional Materials (e.g., Nitric Oxide Release Agents)
A significant application of this compound derivatives is in the development of materials capable of the slow and sustained release of nitric oxide (NO). iucr.orgnih.govnih.goviucr.orgnih.govresearchgate.netscispace.com Nitric oxide is a critical signaling molecule in the cardiovascular system, and materials that can deliver it in a controlled manner are of great therapeutic interest. nih.govnih.gov N-nitrosated secondary amines are known to release NO in a slow and tunable fashion. iucr.orgnih.gov
Researchers have synthesized and characterized a series of N-(2-phenylethyl)nitroaniline derivatives as precursors for these NO-releasing materials. nih.goviucr.orgresearchgate.netscispace.com The general strategy involves the synthesis of a secondary amine, which can then be N-nitrosated to form the NO-donating species. The rate of NO release can be modulated by altering the substituents on the aromatic rings.
Below is a table summarizing some of the synthesized N-(2-phenylethyl)nitroaniline derivatives and their key structural features relevant to their function as NO-release precursors.
| Compound Name | Chemical Formula | Key Structural Features | Reference |
| 2,4-Dinitro-N-(2-phenylethyl)aniline | C₁₄H₁₃N₃O₄ | Intramolecular N-H···O hydrogen bond; anti conformation about the ethyl C-C bond. | nih.goviucr.orgresearchgate.netscispace.com |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline | C₁₆H₁₇N₃O₆ | Intramolecular N-H···O hydrogen bond; approximately perpendicular arrangement of arene and aniline rings. | iucr.orgnih.govnih.gov |
| 4,6-Dinitro-N,N'-bis(2-phenylethyl)benzene-1,3-diamine | C₂₂H₂₂N₄O₄ | Both amine groups involved in intramolecular N-H···O hydrogen bonds; one ethyl group in anti and the other in gauche conformation. | nih.goviucr.orgscispace.com |
| 2-Cyano-4-nitro-N-(2-phenylethyl)aniline | C₁₅H₁₃N₃O₂ | Lacks the intramolecular N-H···O hydrogen bond due to the cyano group. | nih.goviucr.orgresearchgate.net |
| 4-Methylsulfonyl-2-nitro-N-(2-phenylethyl)aniline | C₁₅H₁₆N₂O₄S | Intramolecular N-H···O hydrogen bond present; gauche conformation about the ethyl group. | nih.govresearchgate.net |
| N-(4-Methylsulfonyl-2-nitrophenyl)-L-phenylalanine | C₁₆H₁₆N₂O₆S | Optically active with an intramolecular N-H···O hydrogen bond. | iucr.orgnih.govnih.gov |
These studies demonstrate that modest changes in the functional groups on the N-(2-phenylethyl)aniline scaffold can lead to significant differences in molecular conformation and intermolecular interactions, which in turn can influence the properties of the resulting functional materials. nih.gov
Applications in Diversity-Oriented Synthesis and Scaffold Derivatization
The utility of this compound and its analogs extends to diversity-oriented synthesis, where the goal is to rapidly generate a library of structurally diverse small molecules. The core structure of this compound is amenable to a variety of chemical transformations, allowing for the derivatization of the scaffold at multiple positions.
The synthesis of various N-(2-phenylethyl)nitroaniline derivatives for nitric oxide release, as detailed in the previous section, is a prime example of scaffold derivatization. nih.goviucr.orgresearchgate.netscispace.com By systematically varying the substituents on both the aniline and the phenylethyl portions of the molecule, researchers can fine-tune the electronic and steric properties of the compound. This modular approach allows for the creation of a diverse set of molecules with potentially different biological activities or material properties from a common intermediate.
Furthermore, the reactive nitro group can be reduced to an amine, which can then be further functionalized. The aromatic rings can undergo electrophilic substitution reactions, and the secondary amine can be alkylated or acylated, providing numerous handles for diversification. This versatility makes this compound a valuable platform for generating chemical libraries for drug discovery and materials science applications.
Emerging Research Trends and Future Prospects for N 2 Nitro 1 Phenylethyl Aniline Chemistry
Catalyst Development for Enhanced Selectivity and Efficiency in N-(2-nitro-1-phenylethyl)aniline Synthesis and Transformation
The synthesis of this compound and related chiral β-aminonitroalkanes, which are valuable intermediates in organic synthesis, heavily relies on the aza-Michael addition of anilines to nitroalkenes. acs.org A significant trend in this area is the development of sophisticated catalysts that offer high levels of stereoselectivity and efficiency.
Organocatalysis has emerged as a powerful strategy. Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids and thiourea (B124793), are prominent in facilitating asymmetric aza-Michael reactions. beilstein-journals.orgmdpi.com These catalysts operate through non-covalent interactions, like hydrogen bonding, to activate both the amine and the nitroalkene, thereby controlling the stereochemical outcome of the reaction. beilstein-journals.org For instance, thiourea catalysts derived from (R,R)-1,2-diphenylethylenediamine (DPEN) have been successfully used for the Michael addition of aldehydes to nitrostyrene, achieving high enantiomeric excess (97–99% ee). mdpi.com The primary amine of the DPEN catalyst reacts with an aldehyde to form an enamine, which is then activated by hydrogen bonding between the thiourea moiety and the nitro group of the nitrostyrene. mdpi.com
In addition to organocatalysts, transition metal catalysts are also being refined for these transformations. Rhodium-based catalysts, particularly those combined with chiral bis(phosphine)-thiourea ligands, have demonstrated excellent performance in the asymmetric hydrogenation of β-amino nitroolefins, a related transformation that yields chiral β-amino nitroalkanes. acs.orgnih.gov These reactions can achieve high yields (up to 96%) and enantioselectivities (up to 96% ee) under mild conditions. acs.org The development of heterogeneous catalysts, such as palladium nanoparticles supported on various materials, is also a key focus for one-pot syntheses of N-substituted anilines from nitroarenes and aldehydes, offering advantages in terms of reusability and process simplification. mdpi.com
The table below summarizes the performance of various catalytic systems in reactions relevant to the synthesis of this compound and its analogs.
| Catalyst System | Reaction Type | Substrates | Key Performance Metrics |
| Rhodium/bis(phosphine)-thiourea L1 | Asymmetric Hydrogenation | (Z)-N-(2-nitro-1-phenylvinyl) acetamide | up to 96% ee, 96% yield, >99% conversion |
| (R,R)-DPEN-Thiourea | Asymmetric Michael Addition | Isobutyraldehyde and trans-beta-nitrostyrene | 97–99% ee |
| 9-epi-9-amino-9-deoxyquinine | Asymmetric aza-Michael Addition | 4-nitrophthalimide and α,β-unsaturated ketones | 95–99% ee, 49–98% yield |
| Pyrrolidine | Organocatalytic Michael Addition | Phenylacetaldehyde and nitrostyrene | High yield and diastereoselection (anti adduct) |
Sustainable and Green Chemistry Approaches in Synthetic Methodologies
In line with the principles of green chemistry, a significant research thrust is directed towards developing more environmentally benign methods for synthesizing this compound and related compounds. A major aspect of this is the move away from volatile and toxic organic solvents.
The use of water as a reaction medium is a prime example of a green approach. mdpi.com Certain organocatalytic Michael additions have been shown to be effective in water, which can enhance reactivity through hydration effects without the need for additives. mdpi.com Similarly, reactions in brine have also been reported to proceed efficiently. mdpi.com Another approach is the use of solvent-free reaction conditions, which has been successfully applied in the synthesis of N-nitrosamines using tert-butyl nitrite (B80452), demonstrating broad substrate scope and excellent yields without the need for metal or acid catalysts. rsc.org
Furthermore, photocatalysis is being explored as a sustainable method. The selective reduction of nitroaromatics like nitrobenzene (B124822) to aniline (B41778) can be achieved using photocatalysts such as titanium dioxide (TiO2) under mild conditions, using alcohols as a hydrogen source. mdpi.com This avoids the harsh reagents and conditions associated with traditional reduction methods. mdpi.com The use of self-assembled nanoreactors in water also represents an innovative green methodology, allowing for reduced reaction times and easy product separation. nih.gov
The table below highlights some green chemistry approaches relevant to the synthesis of this compound.
| Green Approach | Specific Method | Key Advantages |
| Alternative Solvents | Use of water or brine in organocatalytic reactions | Eco-friendly, enhanced reactivity, avoids volatile organic compounds |
| Solvent-Free Conditions | N-nitrosation using tert-butyl nitrite (TBN) | Eliminates solvent waste, metal- and acid-free, easy product isolation |
| Greener Reagents/Catalysts | Solid-supported nitrite for β-nitro ketone synthesis | Improved efficiency, applicable to complex molecules, lower E-factor |
| Photocatalysis | TiO2-mediated reduction of nitroaromatics | Mild reaction conditions, avoids harsh reducing agents, sustainable |
| Nanoreactors | Self-assembled capsules in water for nitrone synthesis | Reduced reaction times, easy separation, eco-friendly |
Exploration of Novel Reactivity Patterns for this compound Substrates
Researchers are actively exploring new reaction pathways to expand the synthetic utility of this compound and its precursors. A notable example is the use of Baylis-Hillman adducts, derived from the reaction of benzaldehyde (B42025) and nitromethane (B149229), as versatile starting materials. sphinxsai.com These adducts can be transformed into derivatives like (E)-N-(2-nitro-3-phenylallyl)aniline, opening up routes to novel trisubstituted alkenes. sphinxsai.com
Another area of interest is the derivatization of the N-(2-phenylethyl)aniline scaffold to create molecules with specific biological functions. For example, various N-(2-phenylethyl)nitroaniline derivatives have been synthesized and characterized as precursors for materials that can release nitric oxide (NO) in a slow and sustained manner. nih.govresearchgate.netnih.gov This involves strategic placement of functional groups on the aniline and phenyl rings to modulate the electronic properties and, consequently, the NO-release profile. nih.govnih.gov
The concept of umpolung, or reactivity inversion, is also being applied to create new bond-forming strategies. While demonstrated for the synthesis of γ-amino ketones, the principle of activating imines as nucleophiles under phase-transfer catalysis could be adapted for reactions involving this compound substrates. nih.gov This would represent a conceptually new approach to building molecular complexity from this scaffold. The reduction of the nitro group in N-(2-nitro-1-phenylbutyl)aniline to an amine group using agents like zinc or iron in the presence of hydrochloric acid is a known transformation that leads to the formation of N-(2-amino-1-phenylbutyl)aniline, a different class of compound with its own reactivity.
Computational Design and Predictive Modeling for New Derivatives and Applications
Computational chemistry is becoming an indispensable tool in the study of this compound and its derivatives. Density Functional Theory (DFT) calculations are employed to investigate the geometric and electronic structures of these molecules. researchgate.net Such studies provide insights into molecular conformations and intermolecular interactions, which are crucial for understanding their physical properties and reactivity.
Predictive modeling is also being used to design new materials. By analyzing the hydrogen-bonding geometries and packing patterns of known nitroanilines, researchers have derived rules that can help predict the orientations of neighboring molecules in new structures. researchgate.net This predictive capability is valuable for the rational design of materials with specific properties, such as nonlinear optical materials. researchgate.net Computational modeling can thus guide synthetic efforts by identifying promising candidate molecules with desired structural and functional attributes before they are synthesized in the lab, saving time and resources.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-nitro-1-phenylethyl)aniline, and how can reaction efficiency be assessed?
- Methodological Answer : The compound can be synthesized via a one-pot multicomponent nitro-Mannich reaction using a heterogeneous catalyst under solvent-free conditions. Efficiency is assessed by monitoring reaction yields (typically >90%) and purity via ¹³C NMR and HRMS validation. For example, the ¹³C NMR spectrum in Figure 1.165 provides distinct signals for nitro and aromatic groups, confirming structural integrity . Parallel methods using Pd/NiO catalysts for reductive amination of aldehydes and amines (e.g., N-benzylnaphthalen-1-amine synthesis) may offer insights into optimizing nitro group stability .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., <0.5 ppm deviation between calculated and experimental values). Complement with ¹H/¹³C NMR to resolve aromatic and nitro group signals. For example, nitrosoaniline derivatives in related studies show distinct NMR shifts at δ 120–130 ppm (¹³C for nitro groups) and δ 6.5–8.5 ppm (¹H for aromatic protons) .
Q. What analytical standards or reference materials are critical for validating this compound in environmental or biological matrices?
- Methodological Answer : Use deuterated surrogates (e.g., phenol-d6 or 2-chlorophenol-d4) as internal standards for LC-MS/MS quantification. Ensure calibration against certified reference materials (CRMs) with ≥98% purity, as demonstrated in aniline hydrochloride standards used for forensic applications .
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of this compound in nucleophilic substitution or redox reactions?
- Methodological Answer : Computational modeling (DFT or molecular dynamics) can predict reactivity by analyzing electron density at the nitro group and steric hindrance from the phenylethyl moiety. Compare with experimental data from nitrosoaniline derivatives, where substituents like chloro or methoxy groups alter reaction pathways (e.g., selective aromatic substitution with Ni catalysts) .
Q. What strategies mitigate competing side reactions (e.g., nitro reduction or amine oxidation) during synthesis or functionalization?
- Methodological Answer : Optimize reaction conditions:
- Use hydrogenation-resistant catalysts (e.g., Pd/NiO) to prevent nitro group reduction .
- Conduct reactions under inert atmospheres to minimize amine oxidation.
- Monitor byproducts via LC-MS or TLC at intermediate stages .
Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound derivatives?
- Methodological Answer : Cross-validate data with structurally analogous compounds. For example, compare ¹³C NMR shifts of nitrosoanilines (δ 120–130 ppm for nitroso groups) with those of nitro derivatives. Use solvent correction factors and ensure consistent measurement conditions (e.g., CDCl₃ vs. DMSO-d6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
